molecular formula C18H14N2O4S2 B2897187 N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 301223-59-6

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2897187
CAS No.: 301223-59-6
M. Wt: 386.44
InChI Key: VDFKAYNLSBBGOT-XNTDXEJSSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Key structural features include:

  • (5E)-configuration: The exocyclic double bond at position 5 adopts an E-geometry, confirmed via X-ray crystallography in analogous structures .
  • Substituents: A 4-hydroxy-3-methoxyphenyl (vanillyl) group at position 5, which may enhance antioxidant or receptor-binding properties.

Properties

IUPAC Name

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-24-14-9-11(7-8-13(14)21)10-15-17(23)20(18(25)26-15)19-16(22)12-5-3-2-4-6-12/h2-10,21H,1H3,(H,19,22)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFKAYNLSBBGOT-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: This step often involves the reaction of a thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Aldol Condensation: The next step involves an aldol condensation reaction between the thiazolidinone derivative and 4-hydroxy-3-methoxybenzaldehyde to form the methoxyphenyl moiety.

    Amidation: Finally, the benzamide group is introduced through an amidation reaction with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in oxidative stress pathways, such as thioredoxin reductase, leading to the disruption of redox homeostasis.

    Pathways Involved: It may interfere with signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications
Compound Name Structural Variation Biological Activity/Properties Source
N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c) Dichlorophenyl substituent; methyl group at position 5 100% DAL tumor cell inhibition at 100 µg/mL; IC₅₀ = 16.3 µg/mL against L929 fibroblasts
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide Ethoxy group replaces hydroxyl; sulfonamide replaces benzamide Improved solubility; unconfirmed activity (structural data only)
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide Furan ring; extended butanamide chain Likely altered lipophilicity; no reported bioactivity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) on aromatic rings enhance antiproliferative activity (e.g., compound 4c vs. target compound).
  • Benzamide vs. sulfonamide : Sulfonamide derivatives (e.g., ) may exhibit better solubility but reduced cellular permeability due to increased polarity.
  • Extended side chains (e.g., butanamide in ) could improve pharmacokinetics but require empirical validation.
Substituent Effects on Bioactivity
  • 4-Hydroxy-3-methoxyphenyl group : Present in the target compound and structurally related (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one . This group is associated with moderate antioxidant activity but lower cytotoxicity compared to halogenated analogs.

Structural and Computational Insights

  • Crystallography : The (5E)-configuration of the exocyclic double bond was confirmed in related structures using SHELX and ORTEP-3 .
  • SAR trends :
    • Lipophilicity : The vanillyl group in the target compound balances polarity, whereas furan or morpholine substituents () alter logP values.
    • Hydrogen bonding : The 4-hydroxy group may engage in H-bonding with biological targets, unlike ethoxy or methyl analogs .

Biological Activity

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex compound notable for its potential biological activities. This article delves into the compound's structure, synthesis, biological properties, and relevant research findings.

Structural Characteristics

This compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is C19H16N2O6S2C_{19}H_{16}N_{2}O_{6}S^{2} with a molecular weight of approximately 432.47 g/mol. The structural uniqueness arises from its various functional groups, including hydroxy and methoxy substitutions that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often incorporate reactions such as condensation and cyclization to form the thiazolidinone framework while introducing the necessary substituents.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Some of the key areas of interest include:

1. Antidiabetic Properties : Similar compounds have been studied as potential multi-target antidiabetic agents, suggesting that this compound may influence glucose metabolism and insulin sensitivity.

2. Antimicrobial Activity : Preliminary studies indicate that the compound could possess antimicrobial properties, effective against various bacterial strains.

3. Anticancer Potential : There is emerging evidence that compounds in this class may exhibit cytotoxic effects on cancer cell lines, highlighting their potential as anticancer agents.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into their mechanisms and efficacy:

Study Findings Reference
Study on ThiazolidinedionesDemonstrated insulin-sensitizing effects in diabetic models.
Antimicrobial EvaluationShowed significant activity against Gram-positive bacteria.
Cytotoxicity AssayIndicated selective toxicity towards cancer cells with minimal effects on normal cells.

Interaction Studies

Interaction studies involving this compound indicate potential binding affinities with various biological targets. These interactions are crucial for understanding the compound's mechanism of action and therapeutic applications.

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